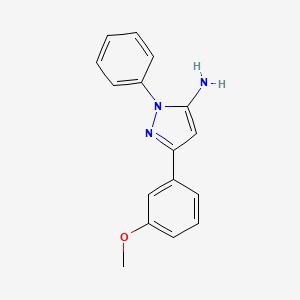
3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms in its structure. The presence of a pyrazole ring (a five-membered ring with two nitrogen atoms) and phenyl groups (aromatic rings) suggest that it might have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine. The phenyl and methoxyphenyl groups could be introduced through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring flanked by phenyl and methoxyphenyl groups. The exact geometry would depend on the specific locations of these groups on the pyrazole ring .Chemical Reactions Analysis
As an aromatic compound, “3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine” would be expected to undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The presence of the amine group might make the compound a base and a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amine and methoxy groups might make it more soluble in polar solvents .Scientific Research Applications
Anticoccidial and Antimicrobial Activity
Research has shown that derivatives of pyrazole compounds exhibit significant anticoccidial and antimicrobial activities. For instance, the synthesis of certain pyrazole derivatives has led to compounds that are more active as coccidiostats than their starting materials and retain their activities upon reduction. These derivatives were highly effective when administered to chickens, providing protection against Eimeria tenella, a causative agent of coccidiosis (Georgiadis, 1976).
Material Science Applications
In the field of material science, poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels modified with various aliphatic and aromatic amines, including pyrazole derivatives, have shown increased swelling properties and enhanced thermal stability. These amine-modified polymers exhibited promising biological activities, suggesting their potential use in medical applications (Aly & El-Mohdy, 2015).
Anticancer and Anti-inflammatory Activities
Derivatives of 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine have been synthesized and evaluated for their anti-inflammatory and anti-cancer activities. A study described the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives under environmentally benign conditions, which were then screened for their anti-inflammatory and anti-cancer activity, showing promising results (Kaping et al., 2016).
Chemical Synthesis and Drug Development
The versatility of pyrazole derivatives in chemical synthesis is notable, with applications in developing potential anxiolytic or antidepressant drugs. For example, research on 8-(4-methoxyphenyl)pyrazolo[1,5-a]-1,3,5-triazines has identified potent and selective corticotropin-releasing factor receptor-1 (CRF1) antagonists, highlighting the therapeutic potential of these compounds in treating anxiety and depression (Gilligan et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(3-methoxyphenyl)-2-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-20-14-9-5-6-12(10-14)15-11-16(17)19(18-15)13-7-3-2-4-8-13/h2-11H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSMETGXYNXIKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=C2)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

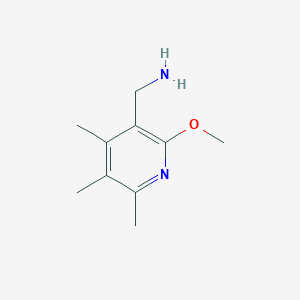
![N-Methyl-N-[2-oxo-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2678088.png)
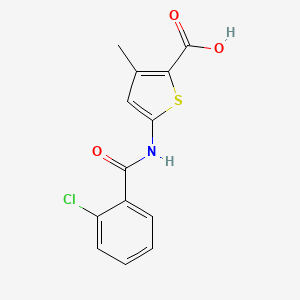

![tert-butyl [(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate](/img/no-structure.png)

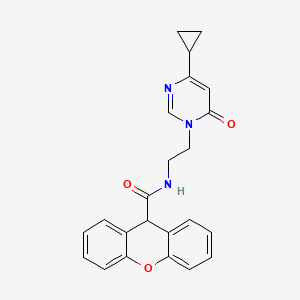
![2-(2-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2678100.png)
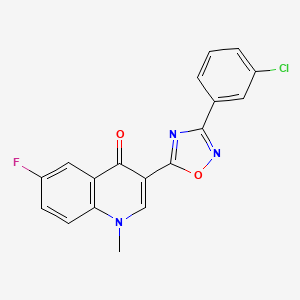
![N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2678103.png)
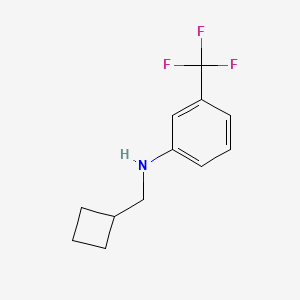
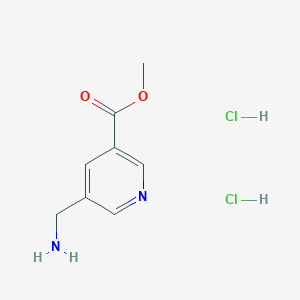
![1-(4-Chlorophenyl)-2-[(2,4-difluorophenyl)sulfonyl]ethanone](/img/structure/B2678109.png)
![N-(3-fluorobenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2678110.png)